molecular formula C17H18N6O2 B6531809 2-methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide CAS No. 1019105-77-1

2-methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide

Cat. No.: B6531809
CAS No.: 1019105-77-1
M. Wt: 338.4 g/mol
InChI Key: WQICFLRKWVNALB-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted with a 3-methylpyrazole moiety at position 6, linked via an amino group to a phenyl ring. The phenyl group is further functionalized with a methoxy-acetamide chain at position 2.

Properties

IUPAC Name

2-methoxy-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-12-9-10-23(22-12)16-8-7-15(20-21-16)18-13-3-5-14(6-4-13)19-17(24)11-25-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQICFLRKWVNALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Based on its structure, it is likely to be soluble in polar solvents This could potentially influence its absorption and distribution in the body

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Without information on its specific targets and mode of action, it is challenging to predict its potential effects.

Biological Activity

2-methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy group, a pyridazinyl moiety, and an acetamide functional group, which contribute to its unique biological activity. The IUPAC name reflects its intricate structure:

  • IUPAC Name: this compound
  • Molecular Formula: C24_{24}H24_{24}N6_{6}O2_{2}

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing pyrazole and pyridazine moieties can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMIC (μg/mL)Mechanism of Action
Compound AStaphylococcus aureus15.625Inhibition of protein synthesis
Compound BEscherichia coli62.5Disruption of cell wall synthesis
Compound CPseudomonas aeruginosa31.108Biofilm disruption

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Study: Inhibition of TNF-alpha Production
A study evaluated the effect of a related pyrazole compound on TNF-alpha production in macrophages. Results indicated a significant reduction in TNF-alpha levels upon treatment, highlighting the compound's potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in bacterial metabolism and replication.
  • Disruption of Biofilm Formation: Similar compounds have shown efficacy in disrupting biofilm formation, which is crucial for the survival of pathogenic bacteria.
  • Modulation of Immune Responses: By inhibiting pro-inflammatory cytokines, the compound may modulate immune responses, providing therapeutic benefits in inflammatory conditions.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of related compounds to optimize their biological activity. For instance, modifications in the pyrazole ring have been shown to enhance antimicrobial potency while reducing cytotoxicity.

Table 2: Structure-Activity Relationship Studies

ModificationObserved ActivityComments
Methyl substitution on pyrazoleIncreased potency against Gram-negativesEnhanced lipophilicity
Hydroxyl group additionImproved solubilityFacilitates cellular uptake

Comparison with Similar Compounds

Core Heterocyclic Modifications

a. Pyridazine vs. Pyrimidine/Thieno-Pyrimidine Derivatives

  • Target Compound: Pyridazine core with pyrazole substitution. Pyridazines are known for moderate polarity and hydrogen-bonding capacity, which may enhance solubility relative to pyrimidines.
  • Analog (): Thieno[3,2-d]pyrimidinyl derivatives (e.g., 4a) incorporate a fused thiophene-pyrimidine system. The trifluoromethyl group in 4a enhances metabolic stability and lipophilicity, a feature absent in the target compound .

b. Pyrazole Substituent Variations

  • Target Compound : 3-Methylpyrazole at position 6 of pyridazine. Methyl groups typically improve steric shielding and metabolic stability.
  • Analog (): 3,4,5-Trimethylpyrazole-substituted pyridazine.

Acetamide Chain Modifications

  • Target Compound : Methoxy-acetamide chain at position 4 of the phenyl ring. The methoxy group likely contributes to electron-donating effects, stabilizing interactions with hydrophobic enzyme pockets.
  • Analog (): 2-(4-Methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide replaces the methoxy group with a methylphenoxy-thiophene system.

Hybrid Ring Systems

  • Analog (): Quinazoline-based derivatives (e.g., 2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methylpyridin-3-yl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide) incorporate a propenyl-linked quinazoline core. Quinazolines are prominent in kinase inhibitors (e.g., EGFR inhibitors), suggesting this analog may target oncogenic pathways, unlike the pyridazine-focused target compound .

Hypothesized Pharmacokinetics

  • Solubility: The target compound’s pyridazine and methoxy groups may confer better solubility than ’s thieno-pyrimidine analogs.
  • Metabolic Stability : Lacking electron-withdrawing groups (e.g., CF₃ in ), the target compound may undergo faster hepatic clearance.

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